3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylpropanamide
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Overview
Description
3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a spirobenzodioxole-cyclopentan moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the intermediate compounds, which are then subjected to cyclization and amide formation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as reflux, microwave-assisted synthesis, and the use of catalysts are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHOXYPHENYL)BUTANOIC ACID
- 2,6-BIS(4-METHOXYPHENYL)-1-METHYLPIPERIDIN-4-ONE
- (E)-2-METHOXY-4-(3-(4-METHOXYPHENYL)PROP-1-EN-1-YL)PHENOL
Uniqueness
What sets 3-(4-METHOXYPHENYL)-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOPENTAN]-5-YL}PROPANAMIDE apart from similar compounds is its unique spirobenzodioxole-cyclopentan structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide |
InChI |
InChI=1S/C21H23NO4/c1-24-17-8-4-15(5-9-17)6-11-20(23)22-16-7-10-18-19(14-16)26-21(25-18)12-2-3-13-21/h4-5,7-10,14H,2-3,6,11-13H2,1H3,(H,22,23) |
InChI Key |
RHKICOAKNWHGFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OC4(O3)CCCC4 |
Origin of Product |
United States |
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